Gp4G vs. Ap4A as a Casein Kinase II (CKII) Inhibitor: GTP vs. ATP Donor Potency
In head-to-head inhibition assays with casein kinase II (CKII), Gp4G demonstrates superior inhibitory capacity compared to its adenosine analog Ap4A. This differentiation is further amplified by the choice of phosphate donor. While both Gp4G and Ap4A are more potent with GTP, the magnitude of the effect is significantly greater for Gp4G [1].
| Evidence Dimension | Relative Inhibition of CKII |
|---|---|
| Target Compound Data | More potent inhibitor than Ap4A; inhibition further enhanced when GTP is used as phosphate donor vs. ATP [1]. |
| Comparator Or Baseline | Ap4A (P1,P4-di(adenosine-5')-tetraphosphate) |
| Quantified Difference | Gp4G is a 'better CKII inhibitor' than Ap4A; the inhibitory potency for both is 'more potent' with GTP vs. ATP [1]. |
| Conditions | In vitro kinase assay with purified CKII, using either GTP or ATP as the phosphate donor [1]. |
Why This Matters
For researchers studying CKII-mediated signaling, Gp4G provides a more potent and GTP-sensitive probe than the commonly used Ap4A, enabling finer modulation of kinase activity.
- [1] Pype, S., & Slegers, H. (1993). Inhibition of casein kinase II by dinucleoside polyphosphates. Enzyme and Protein, 47(1), 14-21. View Source
